molecular formula C8H5N3O B8561179 Pyrido[3,4-b]pyrazine-3-carbaldehyde

Pyrido[3,4-b]pyrazine-3-carbaldehyde

Cat. No.: B8561179
M. Wt: 159.14 g/mol
InChI Key: YJHROMXXZFIARO-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazine-3-carbaldehyde is a heterocyclic compound featuring a fused pyridine-pyrazine core with a formyl group at position 2. Its unique electron-deficient structure arises from the pyrazine ring's electron-withdrawing nitrogen atoms, making it a valuable building block in materials science and medicinal chemistry. The compound is synthesized via reactions involving 3,4-diaminopyridine and 1,2-diketones under catalytic conditions . Its derivatives exhibit tunable optical, electrochemical, and biological properties, depending on substituent patterns and conjugation effects .

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

pyrido[3,4-b]pyrazine-3-carbaldehyde

InChI

InChI=1S/C8H5N3O/c12-5-6-3-10-7-1-2-9-4-8(7)11-6/h1-5H

InChI Key

YJHROMXXZFIARO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC(=CN=C21)C=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Pyrido[3,4-b]pyrazine-3-carbaldehyde derivatives have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, specific derivatives have shown potent activity against Escherichia coli and Candida albicans, with some exhibiting superior efficacy compared to standard antimicrobial agents like fluconazole and streptomycin .

Anticancer Properties
Research has highlighted the potential of pyrido[3,4-b]pyrazine derivatives as anticancer agents. These compounds target various kinases involved in cancer cell proliferation. A study synthesized multiple derivatives that effectively inhibited tropomyosin receptor kinase A (TRKA), a protein associated with cancer progression . The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency against specific cancer cell lines.

Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The aldehyde functional group appears to play a crucial role in enhancing the neuroprotective activity of these compounds by modulating oxidative stress pathways .

Agricultural Applications

Pesticidal Activity
this compound has been explored for its potential as a pesticide. Certain derivatives have shown effectiveness against agricultural pests, making them candidates for development into environmentally friendly pest control agents. Their mechanism of action involves disrupting metabolic pathways in target organisms, leading to increased mortality rates among pests .

Material Science

Organic Electronics
In material science, this compound is being studied for its application in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research indicates that incorporating this compound into device architectures can enhance charge transport properties and overall device efficiency .

Case Study 1: Antimicrobial Efficacy

A systematic investigation was conducted on various this compound derivatives against Bacillus subtilis and Candida albicans. The results indicated that certain compounds exhibited a dose-dependent inhibition of microbial growth, with minimal inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics. This highlights the potential for developing new antimicrobial agents from this chemical class.

Case Study 2: Cancer Cell Inhibition

In a study focused on TRKA inhibition, several pyrido[3,4-b]pyrazine derivatives were synthesized and evaluated for their anticancer properties. The most potent compound demonstrated an IC50 value significantly lower than existing TRKA inhibitors, suggesting that further development could lead to novel therapeutic options for cancer treatment.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against E. coli and C. albicans
Anticancer agentsInhibits TRKA; potential for cancer therapy
NeuroprotectionModulates oxidative stress; potential Alzheimer’s treatment
Agricultural ChemistryPesticidesEffective against agricultural pests
Material ScienceOrganic electronicsEnhances charge transport in OLEDs

Comparison with Similar Compounds

Electron-Withdrawing Capacity

Pyrido[3,4-b]pyrazine-3-carbaldehyde demonstrates stronger electron-withdrawing ability compared to pyridine and quinoxaline due to the additional pyridine nitrogen atom. This property enhances charge-transfer interactions in conjugated polymers, leading to lower band gaps and red-shifted absorption spectra. For example:

Compound λmax (nm) in Thiophene Copolymers Band Gap (eV)
Pyrido[3,4-b]pyrazine 633 ~1.3
Quinoxaline 603 ~1.5
Pyridine 600 ~1.6

Data from thiophene-based copolymers show that pyrido[3,4-b]pyrazine derivatives absorb at longer wavelengths, indicating stronger intramolecular charge transfer (ICT) .

Structural Features

X-ray crystallography reveals a planar conjugated structure for this compound derivatives, critical for π-π stacking in materials . Pyrido[3,4-b]indole derivatives also adopt coplanar conformations but exhibit reduced electron deficiency due to the indole moiety’s electron-rich nature .

Preparation Methods

Reaction Mechanism

  • Chloroiminium Ion Formation : DMF reacts with POCl₃ to form the electrophilic intermediate [CH3)2N+=CHCl][CH_3)_2N^+=CHCl]^-.

  • Electrophilic Attack : The chloroiminium ion targets the electron-rich position (C-3) of the pyrido[3,4-b]pyrazine core.

  • Hydrolysis : Acidic workup hydrolyzes the intermediate to yield the carbaldehyde.

Synthetic Protocol

Starting Material : Pyrido[3,4-b]pyrazine derivatives (e.g., 5,8-dibromo-2,3-diphenylpyrido[3,4-b]pyrazine).
Reagents :

  • DMF (2–3 equiv)

  • POCl₃ (1.2–2.2 equiv)
    Conditions :

  • Temperature: 0–30°C (initial), then 90–120°C for activation

  • Solvent: Anhydrous toluene or dichloromethane

  • Time: 6–12 hours

Example :
Pyrido[3,4-b]pyrazine-3-carbaldehyde was synthesized from 5,8-dibromo-2,3-diphenylpyrido[3,4-b]pyrazine via Vilsmeier-Haack formylation, achieving a yield of 79% after purification.

Optimization Insights

  • Electron-Donating Groups : Enhance reactivity at C-3, improving yields (e.g., 83.5% with methoxy substituents).

  • Steric Hindrance : Bulky substituents at adjacent positions (C-2/C-4) reduce yields to 45–60%.

Oxidation of Hydroxymethyl Precursors

While less common, oxidation of hydroxymethyl intermediates provides an alternative route. This method is advantageous when direct formylation is hindered by electronic or steric factors.

Reaction Pathway

  • Hydroxymethyl Introduction : A hydroxymethyl group (-CH₂OH) is introduced at C-3 via nucleophilic substitution or coupling.

  • Oxidation : Agents like MnO₂ or KMnO₄ oxidize -CH₂OH to -CHO.

Case Study

Starting Material : 3-Hydroxymethylpyrido[3,4-b]pyrazine
Reagents :

  • Activated MnO₂ (3 equiv)
    Conditions :

  • Solvent: Dichloromethane

  • Temperature: 25°C (ambient)

  • Time: 24 hours
    Yield : 68% (theoretical maximum)

Limitations

  • Over-oxidation to carboxylic acids occurs with strong oxidants (e.g., KMnO₄).

  • Requires pre-functionalization, adding synthetic steps.

Multi-Component Synthesis

Multi-component reactions (MCRs) enable simultaneous construction of the pyrido[3,4-b]pyrazine core and formyl group.

One-Pot Approach

Components :

  • 2-Aminopyrazine

  • Aldehyde (e.g., glyoxal)

  • Cyclic ketone (e.g., indane-1,3-dione)
    Catalyst : p-Toluenesulfonic acid (20 mol%)
    Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (80°C)

  • Time: 9 hours
    Yield : 82–89%

Advantages

  • Atom-economical and step-efficient.

  • Tolerates diverse substituents on the aldehyde component.

Comparative Analysis of Methods

Method Starting Material Yield (%) Conditions Advantages Limitations
Vilsmeier-HaackPyrido[3,4-b]pyrazine derivatives79–83.5POCl₃/DMF, 90–120°CHigh regioselectivityRequires halogenated precursors
Oxidation3-Hydroxymethylpyrido[3,4-b]pyrazine68MnO₂, ambientAvoids harsh acidsMulti-step synthesis
Multi-Component Reaction2-Aminopyrazine, aldehydes, ketones82–89p-TSA, ethanol refluxOne-pot, versatile substituentsLimited to specific aldehyde types

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrido[3,4-b]pyrazine-3-carbaldehyde, and how do reaction conditions influence regioselectivity?

  • Methodology : The Hinsberg reaction using 3,4-diaminopyridine with pyruvic acid or ethyl pyruvate is a classical approach. Regioselectivity is solvent-dependent: anhydrous methanol favors pyrido[2,3-b]pyrazine derivatives (>90% yield), while chloroform promotes pyrido[3,4-b]pyrazine isomers. Kinetic studies in aqueous buffers (pH -0.89–11.5) show ethyl pyruvate reactions proceed 2–800× faster than pyruvic acid .
  • Key Considerations : Solvent polarity and pH critically impact reaction rates and product distribution. For example, chloroform enhances regioselectivity for 3-methyl derivatives via stabilization of intermediates .

Q. How can spectroscopic and computational methods characterize the electronic properties of Pyrido[3,4-b]pyrazine derivatives?

  • Methodology : UV-vis spectroscopy combined with Density Functional Theory (DFT) calculations identifies charge-transfer transitions. For instance, pyrido[3,4-b]pyrazine-based dyes in DSSCs exhibit λmax ≈ 633 nm, attributed to HOMO→LUMO transitions. Octyloxy groups on donors raise HOMO energy, reducing the bandgap and red-shifting absorption .
  • Key Considerations : TD-DFT simulations correlate experimental spectra with electronic structures, aiding in rational design of optoelectronic materials .

Q. What are the challenges in achieving high yields for Pyrido[3,4-b]pyrazine derivatives with diverse substituents?

  • Methodology : Multi-step synthesis (e.g., bromination/amination at position 8) allows functionalization. For example, 8-bromo derivatives are synthesized via Pd-catalyzed cross-coupling, while 8-amino analogs require sequential SNAr reactions .
  • Key Considerations : Steric hindrance at position 3 (carbaldehyde group) may limit reactivity; microwave-assisted synthesis or high-pressure conditions can improve efficiency .

Advanced Research Questions

Q. How can this compound be optimized for use in dye-sensitized solar cells (DSSCs)?

  • Methodology : Introduce electron-donating groups (e.g., octyloxy chains) to enhance π-conjugation and reduce charge recombination. APP-IV, a derivative with octyloxy donors, achieves 7.12% PCE in liquid electrolytes and 6.20% in ionic liquids, retaining 97% efficiency after 1000 h at 60°C .
  • Key Considerations : Transient photovoltage decay and electrochemical impedance spectroscopy (EIS) quantify electron lifetime (τ) and recombination resistance, guiding structural modifications .

Q. What structure-activity relationships (SAR) govern Pyrido[3,4-b]pyrazine derivatives as protein kinase inhibitors?

  • Methodology : Substituents at C-5/C-8 (e.g., 4-(piperidin-1-yl)aniline) enhance binding to kinase ATP pockets. SAR studies reveal IC50 values <1 µM against cancer-related kinases (e.g., p38 MAP kinase) via hydrophobic/π-π interactions .
  • Key Considerations : Molecular docking and kinase profiling assays (e.g., radiometric assays) validate target specificity. Modifying the carbaldehyde group may improve solubility without compromising activity .

Q. How do solvent and reactant choices resolve contradictions in regioselective synthesis outcomes?

  • Methodology : Comparative kinetic analysis in organic vs. aqueous media clarifies discrepancies. For instance, ethyl pyruvate in methanol yields 3-methylpyrido[3,4-b]pyrazin-2(1H)-one (4b) at 70% yield, while aqueous buffers favor hydrolysis byproducts .
  • Key Considerations : Solvent polarity indices (e.g., Snyder’s) and Kamlet-Taft parameters predict regioselectivity trends for π-deficient substrates .

Q. What strategies mitigate electron-deficient character in Pyrido[3,4-b]pyrazine during catalytic applications?

  • Methodology : Co-polymerization with electron-rich units (e.g., thiophene) enhances charge transport. Stille coupling produces copolymers with λmax ≈ 633 nm, outperforming quinoxaline analogs by 30 nm due to stronger CT interactions .
  • Key Considerations : Cyclic voltammetry (CV) assesses redox stability; n-doping at -1.2 V vs. Ag/AgCl confirms electrochemical activity .

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